Manifaxine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

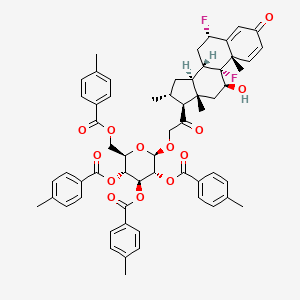

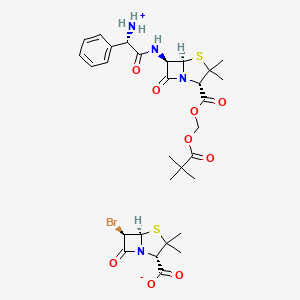

Manifaxine, also known by its developmental code name GW-320,659, is a norepinephrine–dopamine reuptake inhibitor developed by GlaxoSmithKline. It was created through structural modification of radafaxine, an isomer of hydroxybupropion and one of the active metabolites of bupropion . This compound was researched for the treatment of attention deficit hyperactivity disorder (ADHD) and obesity and was found to be safe, reasonably effective, and well-tolerated for both applications .

準備方法

The synthesis of Manifaxine involves several key steps:

Grignard Reaction: The reaction between 3,5-difluorobenzonitrile and ethylmagnesium bromide produces 3,5-difluoropropiophenone.

Halogenation: Molecular bromine is used to halogenate the alpha-keto position, resulting in 2-bromo-3’,5’-difluoropropiophenone.

Intermolecular Ring Formation: The final step involves the formation of the morpholine ring with DL-Alaninol (2-Aminopropanol), completing the synthesis of this compound.

化学反応の分析

Manifaxine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify its functional groups.

科学的研究の応用

Manifaxine has been explored for several scientific research applications:

Chemistry: Its unique structure makes it a subject of interest in synthetic organic chemistry.

Biology: this compound’s role as a norepinephrine–dopamine reuptake inhibitor has implications in neurobiology.

Medicine: It was researched for treating ADHD and obesity, showing promise in clinical trials.

作用機序

Manifaxine exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, increasing their levels in the synaptic cleft. This action enhances neurotransmission and is believed to contribute to its therapeutic effects in treating ADHD and obesity. The molecular targets include norepinephrine and dopamine transporters, which are crucial for its mechanism of action .

類似化合物との比較

Manifaxine is compared with other norepinephrine–dopamine reuptake inhibitors such as:

Radafaxine: An isomer of hydroxybupropion and a precursor to this compound.

Bupropion: A well-known antidepressant and smoking cessation aid.

特性

CAS番号 |

135306-42-2 |

|---|---|

分子式 |

C12H15F2NO2 |

分子量 |

243.25 g/mol |

IUPAC名 |

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol |

InChI |

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1 |

InChIキー |

OZGPVYJHWWPEFT-RGNHYFCHSA-N |

異性体SMILES |

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O |

正規SMILES |

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)

![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)

![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)

![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)

![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)

![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)

![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)